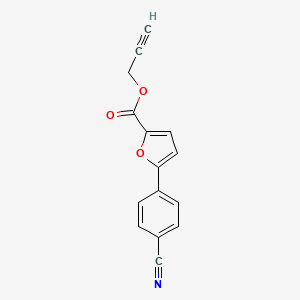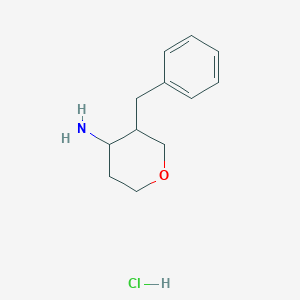
2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide or cyclopropylcarbinol in the presence of a base.
Addition of the methylsulfonyl group: This can be done using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanol moiety: This step may involve the reaction of the intermediate compound with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propane
- 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)butane
Uniqueness
2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethanol moiety, which may impart specific physicochemical properties such as solubility and reactivity. This uniqueness can be leveraged in the design of new compounds with desired biological or chemical properties.
Eigenschaften
Molekularformel |
C9H15N3O3S |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
2-(5-amino-3-cyclopropyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H15N3O3S/c1-16(14,15)8-7(6-2-3-6)11-12(4-5-13)9(8)10/h6,13H,2-5,10H2,1H3 |
InChI-Schlüssel |
QUUDMISEZBWNGO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N(N=C1C2CC2)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



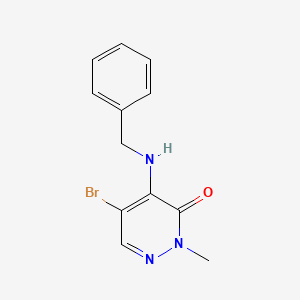
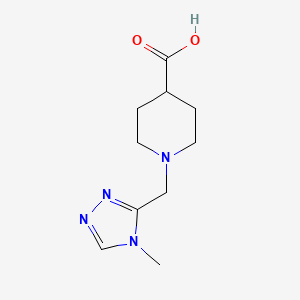
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)


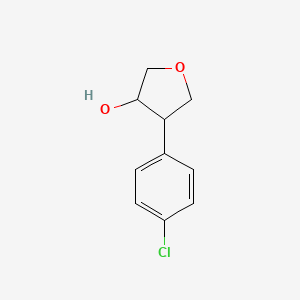
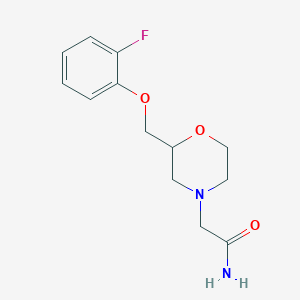
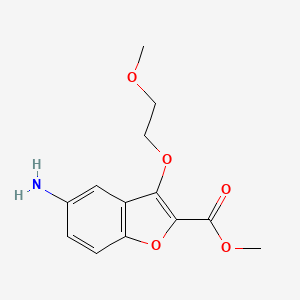
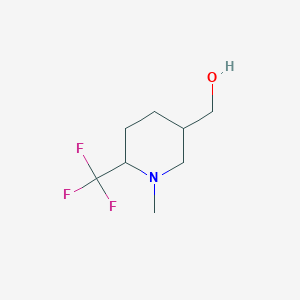
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)
